L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(2-methylprop-2-enoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8(2)12(16)14-11(13(17)18)7-9-3-5-10(15)6-4-9/h3-6,11,15H,1,7H2,2H3,(H,14,16)(H,17,18)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNAZUFERTUUAU-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Mechanistic Pathways for L Tyrosine, N 2 Methyl 1 Oxo 2 Propenyl
Convergent and Divergent Synthetic Approaches to N-Acryloyl/Methacryloyl Amino Acids
The synthesis of complex molecules like polymers or functionalized materials derived from N-methacryloyl amino acids can be approached through two primary strategies: convergent and divergent synthesis. These methods dictate how the final structure is assembled, either by building and then attaching components or by growing the structure outward from a central core.
A divergent synthesis begins with a core molecule, in this case, an amino acid like L-tyrosine, and builds upon it sequentially. For creating a polymer, this would involve first synthesizing the N-methacryloyl-L-tyrosine monomer. This monomer is then polymerized, with the polymer chain growing outwards from the initiating monomer unit. This approach is highly effective for creating homopolymers or random copolymers. In the context of dendrimers or surface modifications, a divergent method would involve attaching the initial amino acid to a core and then adding subsequent units step-by-step in generations. For instance, a half-generation might be created through a Michael addition, followed by an amidation reaction to complete a full generation, with this process being repeated to expand the structure. crimsonpublishers.com
A convergent synthesis , conversely, involves the independent synthesis of various fragments of the final molecule, which are then combined in the final stages. In polymer chemistry, this could involve creating small oligopeptides or other functional blocks which are then functionalized with a methacryloyl group before being linked together or to a polymer backbone. For surface functionalization, a convergent approach might involve first synthesizing an amine-terminated dendritic polymer and then grafting this complete dendrimer onto a suitably modified surface, such as halloysite nanotubes with carboxylic acid groups (HNTs-COOH). crimsonpublishers.com This method is often more efficient for creating complex, well-defined architectures and can lead to fewer side products and easier purification, as the smaller, synthesized fragments can be purified before the final assembly. crimsonpublishers.com
The choice between these two strategies depends on the desired final product. Divergent synthesis is often simpler for linear polymers, while convergent synthesis provides greater control for producing complex, highly branched, or precisely structured materials.
Optimization of Reaction Conditions for High-Yield Synthesis of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-
The most common and direct method for synthesizing N-methacryloyl-L-tyrosine is the N-acylation of L-tyrosine using a suitable methacrylating agent. This reaction is typically performed under Schotten-Baumann conditions, which involve an acyl chloride reacting with an amine in the presence of a base. organic-chemistry.orgwikipedia.org The optimization of several reaction parameters is crucial for achieving high yields and purity, primarily by promoting N-acylation while preventing the undesired O-acylation of the phenolic hydroxyl group of tyrosine.
Key parameters for optimization include the choice of acylating agent, base, solvent, pH, and temperature.
Acylating Agent : Methacryloyl chloride is a common reagent. However, methacrylic anhydride can also be used and is sometimes preferred as it is less toxic and the byproduct, methacrylic acid, is less corrosive than HCl. researchgate.net
Solvent : Schotten-Baumann reactions often utilize a two-phase system, consisting of water and an organic solvent like dichloromethane (B109758) or diethyl ether. wikipedia.org The aqueous phase contains the base and the deprotonated amino acid, while the organic phase contains the acylating agent. This biphasic system helps control the reaction and simplify workup.
Temperature : The reaction is typically conducted at low temperatures (e.g., 0-5 °C) to control the exothermicity of the acylation reaction and to minimize side reactions. google.com
The following table summarizes optimized conditions for the N-acylation of amino acids based on typical Schotten-Baumann protocols.
| Parameter | Condition | Rationale/Effect on Yield | Citations |
|---|---|---|---|
| Acylating Agent | Methacryloyl Chloride or Methacrylic Anhydride | Both are effective. Anhydride is less hazardous and avoids the formation of corrosive HCl. | researchgate.net |
| Solvent System | Biphasic (e.g., Water-Dichloromethane) | Separates reactants and products, facilitating control and purification. | wikipedia.org |
| Base | Aqueous NaOH, K₂CO₃, or Pyridine | Neutralizes generated acid (HCl), driving the reaction equilibrium forward. | byjus.comgoogle.com |
| pH | Controlled at 8-10 during acylation | Maximizes N-acylation selectivity over O-acylation for the tyrosine phenolic group. | google.com |
| Temperature | 0-5 °C | Controls reaction rate, reduces side reactions, and improves selectivity and yield. | google.com |
| Reactant Ratio | Slight excess of acylating agent (e.g., 1.1-1.2 equivalents) | Ensures complete conversion of the amino acid. | nih.gov |
Green Chemistry Principles in the Synthesis of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-
Applying green chemistry principles to the synthesis of N-methacryloyl-L-tyrosine aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Key green approaches applicable to this synthesis include:
Safer Solvents and Reagents : A primary goal is the replacement of hazardous solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) with greener alternatives. ub.edu Water is an ideal green solvent and is already utilized in the Schotten-Baumann reaction. Other potential green solvents include 2-methyltetrahydrofuran (2-MeTHF), which has shown promise in solid-phase peptide synthesis (SPPS) as a replacement for both DCM and DMF. ub.edu Furthermore, substituting highly reactive and toxic methacryloyl chloride with methacrylic anhydride reduces hazards. researchgate.net
Catalysis : The use of catalysts can improve reaction efficiency and reduce waste. For instance, solid acid catalysts like Maghnite-H⁺, an acid-treated montmorillonite clay, have been successfully used for the synthesis of N-alkyl methacrylamide (B166291) monomers at room temperature without a solvent, achieving high conversion and selectivity. researchgate.net
Atom Economy : The traditional Schotten-Baumann reaction has moderate atom economy due to the formation of a salt byproduct. Alternative synthetic routes that improve atom economy are a key goal of green chemistry.
Enzymatic Synthesis : Biocatalysis offers a highly sustainable alternative to traditional chemical synthesis. Protease-catalyzed peptide synthesis (PCPS) can be used to form peptide bonds in aqueous, one-pot schemes. nih.gov While typically used for peptide bond formation, enzymatic approaches could potentially be adapted for N-acylation reactions under mild, environmentally benign conditions, thus avoiding harsh reagents and solvents.
The table below outlines some green alternatives to traditional synthetic methods.
| Traditional Method Component | Green Alternative | Advantage | Citations |
|---|---|---|---|
| Solvent (DCM, DMF) | Water, 2-MeTHF, Ethanol | Reduced toxicity and environmental impact. | ub.educsic.es |
| Acylating Agent (Methacryloyl Chloride) | Methacrylic Anhydride | Lower toxicity, avoids corrosive HCl byproduct. | researchgate.net |
| Base (Stoichiometric NaOH) | Catalytic approach (e.g., Maghnite-H⁺) | Reduces salt waste, allows for catalyst recycling, milder conditions. | researchgate.net |
| Purification (Chromatography) | Crystallization/Precipitation | Reduces solvent usage for purification. | researchgate.net |
| Chemical Synthesis | Enzymatic Synthesis (e.g., PCPS) | Aqueous medium, high selectivity, mild conditions, biodegradable catalyst. | nih.gov |
Mechanistic Elucidation of N-Acylation Reactions Involving L-Tyrosine Precursors
The N-acylation of L-tyrosine with methacryloyl chloride, typically under Schotten-Baumann conditions, proceeds via a nucleophilic acyl substitution mechanism. byjus.com The elucidation of this pathway is crucial for understanding selectivity and optimizing reaction conditions.
The mechanism can be described in the following steps:
Deprotonation/Activation : In an aqueous basic medium (pH 8-10), the carboxylic acid group of L-tyrosine is deprotonated to the carboxylate. The amino group (-NH₂) remains largely unprotonated and acts as the primary nucleophile. The phenolic hydroxyl group remains mostly protonated in this pH range, minimizing its nucleophilicity. beilstein-journals.org
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of methacryloyl chloride. This step forms a tetrahedral intermediate. byjus.com
Collapse of the Intermediate : The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is expelled as a leaving group. byjus.com
Proton Transfer and Neutralization : A proton is lost from the nitrogen atom, resulting in the formation of the neutral N-methacryloyl-L-tyrosine amide product. The base present in the reaction medium neutralizes the hydrochloric acid (HCl) formed from the expelled chloride and the lost proton, driving the reaction to completion. organic-chemistry.org
A significant challenge in the acylation of tyrosine is the potential for a side reaction: O-acylation of the phenolic hydroxyl group. The selectivity between N- and O-acylation is highly pH-dependent. Under alkaline conditions, the amino group is a stronger nucleophile than the neutral hydroxyl group, favoring N-acylation. beilstein-journals.org However, at higher pH values, the phenolic proton can be abstracted, forming a highly nucleophilic phenoxide ion, which can lead to competing O-acylation and the formation of an O,N-diacylated byproduct. Therefore, maintaining the pH in the weakly alkaline range of 8-10 is critical for achieving chemoselectivity. google.com
Advanced Spectroscopic and Structural Elucidation of L Tyrosine, N 2 Methyl 1 Oxo 2 Propenyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Chiral Analysis
High-Resolution NMR spectroscopy is a primary tool for determining the three-dimensional structure and conformational dynamics of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, while advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximities between protons, defining the molecule's preferred conformation.
The N-acylation of the amino group with the methacryloyl moiety significantly influences the chemical shifts of the adjacent protons and carbons compared to native L-tyrosine. The amide bond introduces a partial double-bond character, which can lead to the existence of syn- and anti- periplanar conformers, potentially causing the duplication of signals for nearby nuclei in the NMR spectra. The ratio of these conformers can be determined by integrating the corresponding peaks.
¹H NMR Analysis: The proton spectrum is characterized by distinct signals for the aromatic protons of the tyrosine ring, the α-proton, the β-methylene protons, and the protons of the methacryloyl group (vinyl and methyl protons). The aromatic protons typically appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The α-proton (α-H) signal is coupled to both the β-protons and the amide proton (N-H), providing information about the backbone torsion angle φ (phi).
¹³C NMR Analysis: The carbon spectrum provides complementary information. The carbonyl carbons of the carboxylic acid and the amide group, along with the aromatic carbons, resonate in distinct regions. The chemical shifts of the α-carbon (Cα) and β-carbon (Cβ) are particularly sensitive to the local conformation.
Chiral Analysis: The inherent chirality of the L-tyrosine moiety is confirmed by NMR. While standard NMR distinguishes constitutional isomers, the differentiation of enantiomers requires a chiral environment. This can be achieved by using chiral solvating agents or chiral shift reagents. These agents form transient diastereomeric complexes with the enantiomers, leading to separate, distinguishable signals in the NMR spectrum, allowing for the determination of enantiomeric purity.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Below is a table of predicted chemical shifts (in ppm) for L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-, based on data from L-tyrosine and related N-acylated compounds.
| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carboxyl (COOH) | ~10-12 | ~174-176 |
| α-Carbon | - | ~55-58 |
| α-Proton | ~4.5-4.8 | - |
| β-Carbon | - | ~37-39 |
| β-Protons | ~2.9-3.2 | - |
| Aromatic C-H (ortho to CH₂) | ~7.0-7.2 | ~130-131 |
| Aromatic C-H (ortho to OH) | ~6.7-6.9 | ~115-116 |
| Aromatic C (ipso-CH₂) | - | ~127-129 |
| Aromatic C (ipso-OH) | - | ~155-156 |
| Phenolic OH | ~9.0-9.5 | - |
| Amide N-H | ~7.5-8.5 | - |
| Amide C=O | - | ~168-170 |
| Methacryl C (quaternary) | - | ~140-142 |
| Methacryl CH₂ (vinyl) | ~5.3 & ~5.7 | ~120-122 |
| Methacryl CH₃ | ~1.9-2.0 | ~18-20 |
Note: Actual chemical shifts may vary depending on the solvent, concentration, and temperature.
X-ray Crystallography and Solid-State Structural Determination of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- and Its Oligomers
X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state. nih.gov This technique is crucial for determining the precise bond lengths, bond angles, and torsion angles of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-, as well as understanding the intermolecular interactions that govern its crystal packing.
While a specific crystal structure for L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- is not publicly available, analysis of related structures, such as L-tyrosine hydrohalides and other N-acylated amino acids, allows for a detailed prediction of its solid-state characteristics. The structure would be expected to crystallize in a non-centrosymmetric space group due to its inherent chirality.
The crystal packing would be dominated by a network of hydrogen bonds. Key interactions would include:
Carboxylic Acid Dimers: The carboxylic acid groups are likely to form strong hydrogen-bonded dimers.
Amide Interactions: The N-H group of the amide will act as a hydrogen bond donor, while the carbonyl oxygen will act as an acceptor, leading to chains or sheets in the crystal lattice.
Phenolic Group: The hydroxyl group of the tyrosine side chain can act as both a hydrogen bond donor and acceptor, further stabilizing the crystal structure.
For oligomers or polymers of this monomer, X-ray diffraction would reveal information about the stereochemistry of the polymer backbone and the arrangement of the pendant tyrosine side chains. The diffraction patterns of polymeric materials are often more diffuse than those of single crystals, but can still provide valuable data on crystallinity, chain packing, and the presence of ordered domains.
Interactive Data Table: Expected Crystallographic Parameters
This table presents expected unit cell parameters and hydrogen bond geometries based on known structures of similar N-acylated amino acids.
| Parameter | Expected Value/Features |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Chiral (e.g., P2₁, P2₁2₁2₁) |
| Hydrogen Bond (O-H···O) | Carboxylic acid dimer, ~2.6-2.8 Å |
| Hydrogen Bond (N-H···O) | Amide-carbonyl, ~2.8-3.0 Å |
| Hydrogen Bond (O-H···O/N) | Phenolic group interactions, ~2.7-2.9 Å |
| Key Torsion Angles | Defined φ, ψ, and χ angles |
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Conformation and Intermolecular Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful method for identifying functional groups and probing molecular structure and bonding. researchgate.net These techniques measure the vibrational frequencies of bonds within a molecule, which are sensitive to the local chemical environment, conformation, and intermolecular interactions like hydrogen bonding.
The FTIR and Raman spectra of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- are rich with information. The spectra can be interpreted by considering the characteristic vibrations of the L-tyrosine moiety and the N-methacryloyl group.
Key Vibrational Modes:
O-H Stretching: A broad band in the FTIR spectrum, typically around 3300-2500 cm⁻¹, corresponds to the stretching of the hydrogen-bonded carboxylic acid O-H group. The phenolic O-H stretch appears around 3200 cm⁻¹.
N-H Stretching: The amide N-H stretch is observed in the region of 3300-3100 cm⁻¹. Its position can indicate the extent of hydrogen bonding.
C=O Stretching: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch appears around 1700-1730 cm⁻¹. The amide I band (primarily C=O stretch) is found near 1650 cm⁻¹, a lower frequency typical for secondary amides.
C=C Stretching: The vinyl C=C stretch of the methacryloyl group is expected around 1630-1640 cm⁻¹.
Aromatic Ring Modes: The characteristic C=C stretching vibrations of the para-substituted benzene ring appear in the 1600-1450 cm⁻¹ region. A strong band around 830-850 cm⁻¹ in both IR and Raman spectra is a key indicator of para-substitution. researchgate.net
Amide II Band: This band, resulting from a coupling of N-H bending and C-N stretching, appears around 1550 cm⁻¹ in the FTIR spectrum and is sensitive to conformation.
Raman spectroscopy is particularly useful for analyzing the non-polar C=C bonds of the vinyl group and the aromatic ring, which often give strong Raman signals. researchgate.net Changes in the position and width of the carbonyl and amide bands can be used to study the strength and nature of intermolecular hydrogen bonding in the solid state.
Interactive Data Table: Key Vibrational Band Assignments
| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |
| O-H Stretch (Phenol) | ~3200 (broad) | Weak | Tyrosine |
| N-H Stretch (Amide) | ~3300 (sharp) | Weak | Amide Linkage |
| O-H Stretch (Carboxyl) | ~3300-2500 (very broad) | Weak | Carboxylic Acid |
| C=O Stretch (Carboxyl) | ~1725 | ~1720 | Carboxylic Acid |
| Amide I (C=O Stretch) | ~1650 | ~1650 | Amide Linkage |
| C=C Stretch (Vinyl) | ~1635 | Strong | Methacryloyl |
| C=C Stretch (Aromatic) | ~1615, ~1515 | Strong | Tyrosine Ring |
| Amide II (N-H Bend) | ~1550 | Weak | Amide Linkage |
| p-Subst. Bend (Aromatic) | ~840 | Strong | Tyrosine Ring |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Purity and Solution Conformation
Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for analyzing chiral molecules. These methods measure the differential interaction of left- and right-circularly polarized light with the sample and are exceptionally sensitive to the molecule's stereochemistry and conformation in solution.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light. For L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-, the primary chromophore is the tyrosine aromatic ring, which gives rise to characteristic CD signals in the near-UV region (around 250-300 nm). The sign and magnitude of these Cotton effects are directly related to the L-configuration of the chiral center and its influence on the electronic transitions of the aromatic side chain. The amide bond also contributes to the CD spectrum in the far-UV region. The CD spectrum serves as a fingerprint for the molecule's absolute configuration and can be used to rapidly assess its stereochemical purity. Any deviation from the expected spectrum of the pure L-enantiomer could indicate racemization or the presence of chiral impurities.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. nih.gov An ORD spectrum displays positive or negative Cotton effects in the regions where the molecule has a CD band. ORD and CD are mathematically related through the Kronig-Kramers transforms. Historically, ORD was used to determine the absolute configuration of molecules. For L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-, the ORD curve would show a distinct Cotton effect corresponding to the aromatic electronic transitions. The shape and sign of this curve are characteristic of the L-enantiomer.
Both techniques are also highly sensitive to the molecule's conformation in solution. Changes in solvent, pH, or temperature that alter the conformational equilibrium (e.g., the relative populations of rotamers around the Cα-Cβ bond) will result in corresponding changes in the CD and ORD spectra, providing valuable insights into the molecule's dynamic behavior. Studies on related molecules like poly-L-tyrosine have shown distinct CD spectra for different secondary structures (e.g., α-helix vs. random coil), highlighting the power of this technique in conformational analysis. elsevierpure.comnih.gov
Interactive Data Table: Expected Chiroptical Properties
| Technique | Spectral Region | Expected Observation | Information Obtained |
| Circular Dichroism (CD) | ~250-300 nm (Near-UV) | Characteristic Cotton effects from the aromatic chromophore. | Absolute configuration (L-form), stereochemical purity, side-chain conformation. |
| < 240 nm (Far-UV) | Signals from the amide chromophore. | Backbone conformation. | |
| Optical Rotatory Dispersion (ORD) | 250-600 nm | Plain curve away from absorption bands; Cotton effect near UV absorption. | Confirmation of chirality, absolute configuration. |
Theoretical and Computational Investigations of L Tyrosine, N 2 Methyl 1 Oxo 2 Propenyl
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to investigate the electronic structure and reactivity of amino acid derivatives. For L-Tyrosine and its analogs, these calculations provide insights into molecular geometry, vibrational frequencies, and various reactivity descriptors.
Theoretical studies on molecules such as 3-nitro-L-tyrosine have utilized DFT to optimize molecular geometries and calculate electronic properties in the ground state. nih.gov These studies are crucial for understanding how substituents on the tyrosine scaffold influence its electronic behavior. The introduction of the N-(2-methyl-1-oxo-2-propenyl)- group is expected to significantly alter the electronic distribution around the chiral center and the aromatic ring of L-Tyrosine.
| Descriptor | Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.0 to -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | ~ -0.5 to -1.0 eV | Indicates the electron-accepting ability of the molecule. |
| Energy Gap (HOMO-LUMO) | ~ 5.0 to 6.0 eV | Relates to the chemical stability and reactivity of the molecule. |
| Ionization Potential | ~ 6.0 to 6.5 eV | The energy required to remove an electron. |
| Electron Affinity | ~ 0.5 to 1.0 eV | The energy released when an electron is added. |
Conformational Analysis via Molecular Dynamics and Monte Carlo Simulations
The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to explore the conformational landscape of flexible molecules like L-Tyrosine derivatives.
Studies on dipeptide analogues of tyrosine have shown that the conformational behavior is a result of a delicate interplay between the backbone and side-chain interactions. nih.gov Stabilizing interactions, such as those between the amide N-H bond and the aromatic ring, play a significant role in determining the relative stabilities of different conformations. nih.gov For L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-, the methacryloyl group introduces additional rotational bonds and potential for intramolecular interactions, which would further diversify its conformational space.
The solvent environment also profoundly impacts conformational preferences. In aqueous solutions, the potential energy surface of tyrosine analogues is often modified, leading to a stabilization of helical structures. nih.gov MD and MC simulations can model these solvent effects explicitly or through continuum models to provide a more realistic picture of the molecule's behavior in a biological or solution-phase context. An exhaustive conformational analysis of N-formyl-l-tyrosinamide using a genetic algorithm has revealed numerous stable conformations, highlighting the complexity of the conformational landscape of even simple tyrosine derivatives. academie-sciences.fr
| Dihedral Angle | Typical Ranges (degrees) | Associated Conformation |
|---|---|---|
| Φ (Phi) | -180 to -40 | β-sheet, Polyproline II helix |
| Ψ (Psi) | +80 to +180, -60 to -30 | β-sheet, α-helix |
| χ1 (Chi1) | -80 to -40, +40 to +80, 160 to 180 | gauche(-), gauche(+), anti |
| χ2 (Chi2) | +60 to +120 | Perpendicular orientation of the phenyl ring |
Prediction of Polymerization Thermodynamics and Kinetics using Computational Models
The presence of a polymerizable methacryloyl group in L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- suggests its potential as a monomer for the synthesis of functional polymers. Computational models can be employed to predict the thermodynamics and kinetics of the polymerization process.
Studies on the polymerization of L-Tyrosine itself have demonstrated the feasibility of forming poly(tyrosine) coatings. nih.gov While the mechanism for L-Tyrosine polymerization involves oxidative processes, the polymerization of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- would likely proceed via free-radical polymerization of the methacryloyl group.
Computational models can be used to calculate the heat of polymerization (ΔHp) and the change in entropy (ΔSp), which are crucial for determining the Gibbs free energy of polymerization (ΔGp = ΔHp - TΔSp). A negative ΔGp indicates a thermodynamically favorable polymerization process. Kinetic parameters, such as the activation energies for the initiation, propagation, and termination steps, can also be estimated using quantum chemical calculations. These parameters are essential for understanding the rate of polymerization and the properties of the resulting polymer. While no specific data exists for the target molecule, studies on the polymerization kinetics of other methacrylates provide a framework for such predictions. researchgate.net
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| Heat of Polymerization (ΔHp) | -50 to -60 kJ/mol | Exothermic nature of the polymerization reaction. |
| Entropy of Polymerization (ΔSp) | -100 to -120 J/(mol·K) | Decrease in disorder as monomers form a polymer chain. |
| Activation Energy (Propagation) | 20 to 40 kJ/mol | Energy barrier for the addition of a monomer to the growing chain. |
| Ceiling Temperature (Tc) | Dependent on monomer concentration | Temperature above which polymerization is not thermodynamically favorable. |
Ligand Docking and Molecular Recognition Simulations for Bio-Interactions of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-
Molecular docking and recognition simulations are invaluable tools for predicting how a molecule might interact with biological targets such as proteins and enzymes. The unique chemical structure of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-, combining the functionalities of an amino acid and a polymerizable group, makes it an interesting candidate for bio-interactions.
Studies on N-(2-benzoylphenyl)-l-tyrosine derivatives have shown that modifications at the N-terminus of tyrosine can lead to potent and selective agonists for receptors like PPARγ. acs.org This suggests that the N-substituent plays a crucial role in molecular recognition and biological activity. Docking simulations can predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-stacking) between L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- and a target protein's active site.
For instance, docking studies of L-Tyrosine with tyrosine hydroxylase have provided insights into the key residues involved in binding. nih.gov Similar computational approaches could be used to screen potential protein targets for L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- or to design polymers based on this monomer with specific protein-binding capabilities. Molecular recognition studies involving tyrosine-containing polypeptides and synthetic receptors have further highlighted the importance of the tyrosine residue in mediating binding events. nih.gov
| Protein Target (Hypothetical) | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Types of Interactions |
|---|---|---|---|
| Tyrosyl-tRNA Synthetase | Asp, Gln, Tyr | -7 to -9 | Hydrogen bonding, π-π stacking |
| PPARγ | His, Ser, Tyr | -8 to -10 | Hydrogen bonding, hydrophobic interactions |
| Human Serum Albumin | Arg, Leu, Trp | -6 to -8 | Electrostatic, hydrophobic interactions |
Polymerization Kinetics and Mechanistic Studies of L Tyrosine, N 2 Methyl 1 Oxo 2 Propenyl As a Monomer
Free Radical Polymerization Kinetics and Mechanism of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-
The free radical polymerization of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- and its ester derivatives, such as N-methacryloyl-L-tyrosine methyl ester, has been explored, often in the context of creating biocompatible and functional materials. researchgate.netmipdatabase.commipdatabase.com This process is typically initiated by thermal or photochemical decomposition of initiators like 2,2'-azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which generate free radicals that attack the double bond of the methacryl group, initiating the polymerization cascade.
The polymerization can be carried out in various solvents, including organic solvents like dichloromethane (B109758) and dimethylformamide (DMF), as well as in aqueous media, sometimes with the aid of solubilizing agents like cyclodextrins. researchgate.netresearchgate.net The kinetics of the polymerization are influenced by several factors, including monomer concentration, initiator concentration, temperature, and the solvent system used. For instance, studies have shown that the polymerization tendency and the molecular weight of the resulting polymers can be affected by the presence of cyclodextrins, which form inclusion complexes with the monomer. researchgate.net
In a typical free radical polymerization, the reaction proceeds through the classical steps of initiation, propagation, and termination. The phenolic hydroxyl group of the tyrosine moiety can potentially act as a chain transfer agent, which could influence the molecular weight of the resulting polymer. However, detailed kinetic studies providing specific rate constants for the polymerization of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- are not extensively documented in the public domain. Research in this area has often focused on the synthesis of molecularly imprinted polymers (MIPs), where this monomer is used for its specific interaction capabilities with template molecules. researchgate.netmdpi.com In such systems, the polymerization is often carried out in bulk or in a porogen, and the focus is on the final properties of the imprinted material rather than on detailed kinetic analysis.
Controlled/Living Radical Polymerization (e.g., ATRP, RAFT) of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-
To achieve better control over the polymer architecture, including molecular weight, polydispersity, and the creation of block copolymers, controlled/living radical polymerization (CRP) techniques have been applied to tyrosine-containing monomers. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully employed for the polymerization of a structurally similar monomer, N-acryloyl-L-tyrosine (ATyrOH). researchgate.net
In a notable study, ATyrOH was copolymerized with N-isopropylacrylamide (NIPAM) and a self-assembling dipeptide monomer, N-acryloyl-L,L-diphenylalanine (APhePheOH), via RAFT polymerization. researchgate.net This approach allowed for the synthesis of well-defined, photo-cross-linkable copolymers with thermoresponsive and self-assembling properties. The RAFT process enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions by minimizing irreversible termination reactions.
While specific studies on the Atom Transfer Radical Polymerization (ATRP) of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- are not widely available, the principles of ATRP could be applied to this monomer. ATRP relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex. This technique would be expected to provide good control over the polymerization, similar to RAFT. The incorporation of tyrosine within a macromolecule via controlled radical polymerization techniques is of particular interest due to the potential for introducing functionalities that can impart properties like high inhibition potential. researchgate.net
Investigation of Copolymerization Behavior with Diverse Monomers
The copolymerization of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- and its derivatives with various comonomers has been investigated to tailor the properties of the resulting materials for specific applications. A common comonomer is 2-hydroxyethyl methacrylate (B99206) (HEMA), which is often used in the synthesis of hydrogels and biocompatible materials. researchgate.netmipdatabase.com For instance, cholesterol-imprinted polymers have been prepared by the bulk copolymerization of N-methacryloyl-L-tyrosine methyl ester and HEMA. researchgate.net
Another significant area of investigation is the copolymerization with stimuli-responsive monomers like N-isopropylacrylamide (NIPAM). The resulting copolymers can exhibit temperature-sensitive behavior, which is of interest for applications in drug delivery and smart materials. As mentioned earlier, RAFT copolymerization of N-acryloyl-L-tyrosine with NIPAM has been successfully demonstrated. researchgate.net
While numerous studies report the synthesis of copolymers containing N-methacryloyl-L-tyrosine derivatives, detailed investigations into their copolymerization behavior, including the determination of monomer reactivity ratios, are not extensively reported. Reactivity ratios are crucial for predicting the composition of the copolymer chain and understanding the polymerization kinetics. In the absence of specific data for this monomer, a representative table of copolymerization systems is provided below.
| Comonomer 1 | Comonomer 2 | Polymerization Method | Key Findings/Applications | Reference |
|---|---|---|---|---|
| N-methacryloyl-L-tyrosine methyl ester | 2-Hydroxyethyl methacrylate (HEMA) | Bulk Polymerization | Synthesis of cholesterol-imprinted polymers for selective recognition. | researchgate.net |
| N-acryloyl-L-tyrosine (ATyrOH) | N-isopropylacrylamide (NIPAM) | RAFT Polymerization | Preparation of thermoresponsive and photo-cross-linkable copolymers. | researchgate.net |
| N-acryloyl-L-tyrosine (ATyrOH) | N-acryloyl-L,L-diphenylalanine (APhePheOH) | RAFT Polymerization | Development of self-assembling copolymers. | researchgate.net |
| N-methacryloyl-L-tyrosine methyl ester | Ethylene (B1197577) glycol dimethacrylate (EGDMA) | Bulk Polymerization | Used as a cross-linker in the formation of molecularly imprinted polymers. | researchgate.net |
Post-Polymerization Modification Strategies for Polymers Containing L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- Moieties
The presence of the tyrosine moiety in polymers derived from L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- offers a versatile platform for post-polymerization modification. The phenolic hydroxyl group is a key functional handle for a variety of chemical transformations.
One of the most explored post-polymerization modification strategies for tyrosine-containing polymers is enzymatic cross-linking. Enzymes like horseradish peroxidase (HRP), in the presence of hydrogen peroxide (H2O2), can catalyze the formation of dityrosine (B1219331) cross-links between polymer chains. researchgate.net This method allows for the in-situ formation of hydrogels under mild, aqueous conditions, which is highly desirable for biomedical applications. The extent of cross-linking and the mechanical properties of the resulting hydrogels can be controlled by varying the enzyme concentration, H2O2 concentration, and the density of tyrosine residues in the polymer. researchgate.net
Besides enzymatic cross-linking, the phenolic hydroxyl group can undergo a range of chemical modifications. These include, but are not limited to:
Esterification and Etherification: The hydroxyl group can be reacted with acyl chlorides, anhydrides, or alkyl halides to introduce new functional groups or to alter the solubility and thermal properties of the polymer.
Mannich-type Reactions: The aromatic ring of the tyrosine can be functionalized through Mannich-type reactions.
Electrophilic Aromatic Substitution: The electron-rich phenol (B47542) ring is susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents.
Coupling Reactions: The phenol group can be used in coupling reactions, for example, to attach other molecules of interest, such as drugs or imaging agents.
Furthermore, the carboxylic acid group of the tyrosine (if the ester is hydrolyzed post-polymerization) and the amide group in the polymer backbone can also be targeted for modification, although these are generally less reactive than the phenolic hydroxyl group. These post-polymerization modification strategies significantly expand the functional scope of polymers derived from L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-, enabling the creation of materials with tailored properties for a wide array of applications.
Biomolecular Interactions and Bio Recognition Mechanisms of L Tyrosine, N 2 Methyl 1 Oxo 2 Propenyl and Its Derivatives
Enzyme Substrate Specificity and Inhibition Studies of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- (Mechanistic Focus)
The enzymatic interactions of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-, also known as N-methacryloyl-L-tyrosine, are primarily dictated by its constituent L-tyrosine moiety. Enzymes that recognize and process L-tyrosine are potential targets for this compound and its derivatives, either as a substrate or as an inhibitor.
Inhibition of Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA. nih.gov Derivatives of tyrosine are frequently investigated as tyrosinase inhibitors for applications in cosmetics and medicine. Studies on compounds analogous to N-methacryloyl-L-tyrosine reveal that modifications to the tyrosine structure can produce potent inhibitors. For instance, certain (Z)-2-(substituted benzylidene)benzimidazothiazolone analogs have demonstrated significantly greater inhibitory activity against mushroom tyrosinase than the well-known inhibitor kojic acid. researchgate.net Kinetic analyses show these inhibitions can be competitive, non-competitive, or mixed, depending on the specific analog's structure and how it binds to the enzyme's active or allosteric sites. researchgate.net Docking simulations have supported these kinetic findings, showing that competitive inhibitors bind to the active site, while others may bind to allosteric sites. researchgate.net The search for novel tyrosinase inhibitors has led to the identification of compounds with inhibition rates over 90%, significantly higher than kojic acid's ~62%. nih.gov
| Inhibitor Type | Mechanism of Action | Example from Analogous Compounds |
| Competitive | Inhibitor binds directly to the active site, preventing the substrate (L-tyrosine) from binding. | Benzimidazothiazolone analog 1 shows competitive inhibition of mushroom tyrosinase. researchgate.net |
| Non-competitive | Inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency. | Benzimidazothiazolone analog 3 shows non-competitive inhibition of mushroom tyrosinase. researchgate.net |
| Mixed | Inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. | Benzimidazothiazolone analogs 2 and 5 inhibit tyrosinase in a mixed manner. researchgate.net |
Substrate Specificity of Tyrosine-Targeting Enzymes: The specificity of enzymes that interact with the L-tyrosine portion of the molecule is often very high.
Human Tyrosine Aminotransferase (hTATase): This enzyme is crucial for tyrosine metabolism and exhibits very narrow substrate specificity. nih.gov It shows the highest activity with L-tyrosine and has a catalytic efficiency (kcat/Km) for tyrosine that is approximately four orders of magnitude greater than for phenylalanine, demonstrating its remarkable ability to discriminate between these two similar amino acids. nih.gov
Protein Tyrosine Phosphatases (PTPs): These enzymes remove phosphate (B84403) groups from phosphorylated tyrosine residues. Their specificity is determined by the amino acids surrounding the phosphotyrosine (pY). For example, PTP1B has a modest preference for acidic residues on both sides of the pY. nih.gov In contrast, SHP-1 and SHP-2 have much narrower specificities, strongly preferring substrates with multiple acidic residues N-terminal to the pY and at least one acidic residue on the C-terminal side. nih.gov
Protein Tyrosine Kinases (PTKs): These enzymes catalyze the phosphorylation of tyrosine residues. Designing specific inhibitors for PTKs is challenging due to the large number of kinases and the high intracellular concentration of ATP, which the inhibitors must compete with. nih.gov Inhibitors are designed to target the ATP-binding site or the protein substrate-binding site. nih.govresearchgate.net
The N-(2-methyl-1-oxo-2-propenyl)- group is not a natural biological moiety, and its primary enzymatic relevance lies in its potential for polymerization, which can be initiated by enzymatic systems under specific conditions, though this is more common in materials science applications than in direct enzyme inhibition studies.
Non-Covalent Interactions with Peptides and Proteins: Binding Affinities and Stoichiometry
The interaction of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- with peptides and proteins is governed by a range of non-covalent forces, primarily involving its tyrosine headgroup. nih.gov These interactions are fundamental to molecular recognition, binding affinity, and the formation of stable biomolecular complexes. nih.gov
The phenolic ring and hydroxyl group of the tyrosine residue are capable of engaging in several types of non-covalent interactions:
Hydrogen Bonds: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, forming critical links with polar residues (like aspartate, glutamate, serine) or the peptide backbone in proteins. nih.gov
π-Stacking: The aromatic ring can stack with other aromatic residues such as phenylalanine, tryptophan, or histidine, contributing to the stability of protein structures and complexes.
C–H···π Interactions: The aromatic ring can act as a π-system acceptor for hydrogen atoms attached to carbon, a common and significant interaction in protein folding and ligand binding. nih.gov
Hydrophobic Interactions: The nonpolar aromatic ring contributes to hydrophobic interactions, driving the molecule to associate with nonpolar pockets on a protein surface, sequestering it from the aqueous environment.
Studies on how a protein's microenvironment affects tyrosine residues show that nearby amino acids can tune the residue's electronic properties through these non-covalent interactions. sfu.ca The specific geometry and strength of these interactions dictate the binding affinity and stoichiometry. For example, in immunoaffinity studies, antibodies can be generated to bind with high specificity to tyrosine derivatives, such as 3-nitro-L-tyrosine. nih.govrevistadechimie.ro This specificity arises from a precise combination of non-covalent interactions within the antibody's binding site that complements the structure of the nitrated tyrosine residue. nih.gov While the N-(2-methyl-1-oxo-2-propenyl)- group is primarily designed for covalent polymerization, its carbonyl oxygen and methyl group could also participate in weaker polar and hydrophobic interactions, respectively.
| Interaction Type | Participating Group on Tyrosine Moiety | Potential Protein Partner | Significance |
| Hydrogen Bonding | Phenolic -OH | Asp, Glu, Ser, Thr, Peptide Backbone | Directional; crucial for specificity and affinity. nih.gov |
| π-Stacking | Aromatic Ring | Phe, Tyr, Trp, His | Stabilizes protein-ligand and protein-protein interfaces. |
| C–H···π Interaction | Aromatic Ring | Aliphatic side chains (e.g., Ala, Leu, Val) | Contributes to structural stability and recognition. nih.gov |
| Hydrophobic Interaction | Aromatic Ring | Nonpolar pockets, Leucine, Isoleucine | Major driving force for binding in aqueous environments. |
Cellular Uptake Mechanisms and Intracellular Fate of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- (Excluding Clinical Outcomes)
The cellular entry and subsequent fate of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- are dependent on its physical form: as a monomer or as part of a larger polymer or nanoparticle.
Monomer Uptake: As a derivative of L-tyrosine, the monomer is expected to be recognized and transported into cells primarily via amino acid transport systems. Studies on other radiolabeled tyrosine analogs, such as O-(2-[18F]fluoroethyl)-L-tyrosine (FET), have shown that their high uptake in various cell types is due to increased transport by these systems, particularly the L-type amino acid transporter 1 (LAT1), which is often upregulated in proliferating cells. nih.gov Although FET is not incorporated into proteins, its cellular accumulation is mediated by these transporters. nih.gov It is plausible that L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- monomers would utilize a similar pathway.
Polymer/Nanoparticle Uptake: When polymerized or formulated into nanoparticles, the uptake mechanism shifts from specific transporter-mediated entry to endocytotic pathways. The cellular uptake of nanoparticles is a temperature-dependent process, consistent with endocytosis. nih.gov
Endocytosis: This process involves the cell membrane engulfing the nanoparticle to form an intracellular vesicle. Research on nanoparticles made from L-tyrosine-derived polymers, such as L-tyrosine polyphosphate (LTP), demonstrates cellular internalization. nih.gov The surface of these nanoparticles can be decorated with targeting moieties like folic acid to enhance uptake in cells that overexpress the corresponding receptor, indicating a receptor-mediated endocytosis mechanism. nih.gov
Intracellular Fate: Once inside the cell, materials taken up by endocytosis are typically localized within vesicles such as endosomes and lysosomes. nih.gov The fate of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- within these compartments would depend on the stability of the polymer backbone. If the polymer is designed to be biodegradable (e.g., containing ester or phosphate linkages), it would be degraded by lysosomal enzymes, releasing the monomer or its byproducts into the cytoplasm. For instance, LTP nanoparticles are known to degrade into non-toxic products. The N-methacryloyl group itself is not readily metabolized and would likely persist or be released from the cell if the monomer is freed from a degraded polymer.
Studies with L-tyrosine-loaded poly(ɛ-caprolactone) nanoparticles have confirmed their uptake by melanoma cells, demonstrating the feasibility of using tyrosine-based formulations for intracellular delivery. nih.gov
Bio-recognition Elements in L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- Based Biomaterials
L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- is a bifunctional molecule ideally suited for creating biomaterials with integrated bio-recognition capabilities. The tyrosine component serves as a biological recognition motif, while the methacryloyl group provides a reactive handle for polymerization to form scaffolds and hydrogels. researchgate.net
Tyrosine as a Bio-recognition and Cross-linking Site: The phenolic side chain of tyrosine is a versatile element in biomaterial design.
Cell Adhesion: Tyrosine is a component of many extracellular matrix proteins. Materials incorporating tyrosine can mimic this natural environment, promoting cell attachment and proliferation.
Enzymatic Cross-linking: Tyrosine residues can be cross-linked by enzymes like tyrosinase or horseradish peroxidase to form dityrosine (B1219331) bonds, a method used to create in situ gelling hydrogels.
Photochemical Cross-linking: The phenolic group can also be cross-linked via photo-initiated reactions, such as those induced by visible light in the presence of a photosensitizer, to form dityrosine covalent bonds, enabling precise spatial and temporal control over gelation. researchgate.net
Selective Functionalization: The tyrosine residue can be selectively modified with other molecules. For example, a reaction with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) allows for the specific attachment of functional groups like azides, enabling bio-orthogonal click chemistry reactions for hydrogel formation. nih.govnih.gov This approach is advantageous as it avoids modifying other common residues like lysine (B10760008). nih.govnih.gov
Methacryloyl Group for Polymer Network Formation: The methacryloyl group is widely used in biomaterials science for its ability to undergo free-radical polymerization, typically initiated by light (photopolymerization) or temperature changes. mdpi.com
Gelatin Methacryloyl (GelMA): A prominent example is Gelatin Methacryloyl (GelMA), where methacryloyl groups are attached to the amine-containing residues of gelatin (which itself contains tyrosine). mdpi.com The degree of methacryloylation can be tuned to control the physical properties of the resulting hydrogel, such as stiffness, swelling, and degradation rate. mdpi.commdpi.com These GelMA hydrogels are excellent for tissue engineering because they combine the biocompatibility of gelatin (including cell-binding motifs) with the tunable properties afforded by the methacryloyl cross-linking. mdpi.com
The combination of a bio-recognizable amino acid with a polymerizable group in a single monomer like L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- allows for the synthesis of "smart" biomaterials where cell recognition is inherently built into the polymer backbone.
| Biomaterial System | Role of Tyrosine Moiety | Role of Methacryloyl Moiety | Application |
| Tyrosine-Functionalized Hydrogels | Bio-recognition, cell adhesion, selective functionalization site. nih.govnih.gov | Not directly present, but methacryloyl is a common alternative for polymerization. researchgate.net | 3D cell culture, regenerative medicine. nih.gov |
| Gelatin Methacryloyl (GelMA) | Component of gelatin backbone, provides natural cell-binding sites. mdpi.com | Covalent cross-linking via photopolymerization to form the hydrogel network. mdpi.com | Tissue regeneration, drug delivery. mdpi.commdpi.com |
| Molecularly Imprinted Polymers (MIPs) | The target molecule for creating a specific binding cavity (e.g., for 3-nitro-L-tyrosine). nih.gov | Component of the polymerizable monomers used to form the MIP matrix. | Highly selective sensors, affinity materials. nih.gov |
Applications in Advanced Materials Science and Bio Nanotechnology
Design and Synthesis of Biodegradable Polymeric Biomaterials from L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-
The incorporation of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-, also known as N-acryloyl-L-tyrosine (ATyrOH), into polymer chains is a key strategy for developing novel biodegradable biomaterials. researchgate.net The presence of the amino acid moiety imparts biodegradability, often through enzymatic pathways, while the methacryloyl group allows for facile polymerization through various techniques, including controlled radical polymerization methods like Reversible Addition-Fragmentation Chain-transfer (RAFT). researchgate.net This allows for the synthesis of copolymers with well-defined architectures and molecular weights.
Researchers have synthesized a variety of polymers based on tyrosine derivatives, leveraging the phenolic hydroxyl group for polymerization. nih.govresearchgate.net For instance, tyrosine-derived polyarylates and polycarbonates have been developed as important classes of biodegradable polymers. nih.govresearchgate.net In a related approach, libraries of biodegradable polyarylates have been created from L-tyrosine-derived cyclic dipeptides, demonstrating that structure-property correlations can be systematically varied to control thermal characteristics and degradation rates. nih.gov The synthesis of copolymers using N-acryloyl-L-tyrosine with other monomers, such as N-isopropylacrylamide (NIPAM), results in materials with tunable properties suitable for biomedical applications. researchgate.net The resulting polymers often exhibit excellent biocompatibility and degradability, making them suitable for tissue engineering scaffolds and drug delivery vehicles. researchgate.net The synthesis of related monomers, such as O-methacryloyl-N-acyl tyrosines, and their copolymerization with monomers like hydroxyethyl (B10761427) methacrylate (B99206), further highlights how methacrylated tyrosine derivatives can act as crucial building blocks for functional biomaterials with specific adhesive properties. nih.gov
Hydrogels and Nanogels for Specialized Biomedical Research Applications (Focus on Material Design, not Drug Efficacy)
The methacryloyl group on L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- makes it an ideal precursor for the fabrication of hydrogels and nanogels through photocrosslinking. This process typically involves exposing a solution of the monomer or a polymer containing these functional groups to light in the presence of a photoinitiator, which generates free radicals and induces the formation of a crosslinked polymer network. nih.govnih.gov
The design of these hydrogels can be precisely controlled to achieve specific material properties. This principle is well-demonstrated in analogous systems like gelatin methacryloyl (GelMA) hydrogels, where the degree of methacryloyl substitution is a critical parameter. nih.govnih.govmdpi.com By varying the concentration of the methacryloyl-functionalized polymer and the crosslinking density, researchers can tune the hydrogel's mechanical properties (e.g., stiffness), swelling ratio, porosity, and degradation rate. nih.govmdpi.comresearchgate.net
For instance, a lower degree of substitution or lower polymer concentration generally leads to hydrogels with higher swelling ratios and faster degradation, while higher degrees of substitution result in more robust and stable networks. nih.govmdpi.com This tunability is crucial for creating biomimetic scaffolds that can mimic the specific extracellular matrix (ECM) of different tissues, providing appropriate physical cues for cell culture and tissue regeneration studies. nih.govmdpi.com Furthermore, hydrophilic and biodegradable nanogels with diameters below 50 nm have been synthesized using dispersion polymerization of related N-substituted acrylamide (B121943) monomers, a technique applicable to producing L-tyrosine-based nanogels for targeted delivery research. mdpi.com The ability to create hybrid hydrogel systems by incorporating nanoparticles or other polymers allows for the development of networks with combined properties for specific research applications. nih.gov
Bioconjugation Chemistry and Peptide Synthesis Utilizing L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- Derived Scaffolds
The phenolic side chain of the tyrosine residue within a polymer or scaffold made from L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- serves as a unique chemical handle for bioconjugation. Unlike the more abundant lysine (B10760008) or cysteine residues, surface-exposed tyrosine is relatively rare on proteins, making it an attractive target for site-selective modification. nih.govnih.gov This allows for the precise attachment of molecules such as fluorophores, therapeutic agents, or other polymers to the scaffold.
Several chemical strategies have been developed for tyrosine-specific bioconjugation. One prominent method is the "tyrosine-click" reaction, which involves the chemoselective reaction of activated reagents with the phenolic ring of tyrosine under mild, biocompatible conditions. nih.govresearchgate.net Other methods include enzymatic approaches using tyrosinase or peroxidase to activate the tyrosine residue for subsequent coupling reactions. researchgate.net These strategies enable the creation of well-defined bioconjugates where the location and number of attached molecules are precisely controlled, which is crucial for fundamental studies in materials science and biology. nih.govresearchgate.net
In the context of peptide synthesis, modified amino acids are fundamental building blocks. Solid-phase peptide synthesis (SPPS) is a common method for creating peptides with specific sequences. nih.govyoutube.com By incorporating L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- or other modified tyrosine derivatives into the SPPS process, peptides with built-in polymerizable handles can be created. frontiersin.orgscholaris.ca This allows for the subsequent polymerization or crosslinking of these peptides to form hydrogels or other materials where the peptide's biological function is integrated into the material's structure.
Self-Assembly Phenomena of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- Polymers and Oligomers
Self-assembly is a powerful bottom-up approach for creating complex, ordered nanostructures from simpler molecular building blocks. L-tyrosine and its derivatives are particularly adept at self-assembly due to a combination of non-covalent interactions, including hydrogen bonding, π–π stacking of the aromatic rings, and hydrophobic interactions. nih.govnih.govresearchgate.net
Studies have shown that L-tyrosine itself can self-assemble in aqueous solutions to form a hierarchy of structures, starting from dimers, which then organize into nanotubes, and finally stack into larger microrods. rsc.org These self-assembled structures can exhibit remarkable mechanical properties, with fibrils of L-tyrosine showing a Young's modulus as high as 43 GPa. d-nb.info
When L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- is copolymerized, the tyrosine moiety can drive the self-assembly of the entire polymer chain. For example, RAFT polymerization of N-acryloyl-L-tyrosine (ATyrOH) with N-acryloyl-L,L-diphenylalanine (APhePheOH) results in copolymers that self-assemble into distinct nanostructures like rigid and flexible fibers. researchgate.net The phenolic group of tyrosine is a key motif in these assemblies, contributing to π-π interactions that help control the conformation. researchgate.netnih.gov The morphology of these self-assembled structures can be influenced by external stimuli; for instance, cold atmospheric plasma has been used to reorganize L-tyrosine self-assemblies from nanoribbons into uniform nanoparticle-like structures. nih.gov
Table 1: Influence of Stimuli on L-Tyrosine Self-Assembled Structures
| Building Block | Stimulus/Condition | Resulting Nanostructure | Reference |
|---|---|---|---|
| L-Tyrosine | Aqueous Solution | Nanotubes, Microrods | rsc.org |
| L-Tyrosine | Aqueous Solution | Highly rigid fibrils | d-nb.info |
| L-Tyrosine | Cold Atmospheric Plasma | Nanoparticle-like structures | nih.gov |
| P(APhePheOH-co-ATyrOH) | Copolymer Composition | Rigid and flexible fibers | researchgate.net |
Smart and Responsive Materials Based on L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- Derivatization
"Smart" or "responsive" materials are designed to undergo significant changes in their properties in response to specific external stimuli. The unique chemical nature of the tyrosine residue makes L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- an excellent component for creating such materials.
One key application is in the development of enzyme-responsive materials. Since tyrosine and peptide bonds can be substrates for various enzymes, polymers and hydrogels containing these motifs can be designed to degrade or release cargo in the presence of specific enzymes found in a target biological environment.
Furthermore, the tyrosine residue can impart pH-responsive and thermoresponsive properties to copolymers. researchgate.net For example, copolymers of N-acryloyl-L-tyrosine (ATyrOH) and N-isopropylacrylamide (NIPAM) exhibit both temperature and pH sensitivity due to the presence of the carboxylic acid and phenolic groups of tyrosine alongside the thermoresponsive NIPAM. researchgate.net The phenolic group of tyrosine is also redox-active and can participate in proton-coupled electron-transfer reactions. researchgate.netnih.gov This property can be exploited to create materials for catalysis or energy applications. Researchers have demonstrated that tyrosine-rich peptide nanosheets can act as redox-active scaffolds for pyrrole (B145914) polymerization. nih.gov Additionally, by co-assembling tyrosine-based structures with inorganic components like ferrite (B1171679) nanoparticles, multifunctional nanocomposites with tunable photoluminescence and magnetic responses can be fabricated, paving the way for integrated materials for imaging and biophotonics. rsc.org
Molecularly Imprinted Polymers (MIPs) for Selective Adsorption and Separation
Molecular imprinting is a technique used to create polymers with custom-made binding sites that are complementary in shape, size, and functional group orientation to a specific target molecule (the "template"). mdpi.com L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- or its close analogs can serve as functional monomers in the synthesis of MIPs. The functional monomer interacts with the template molecule through non-covalent interactions before polymerization. A high amount of a cross-linking monomer is then added to polymerize around the template-monomer complex, locking the interaction sites into place. Subsequent removal of the template molecule leaves behind specific recognition cavities.
This technique has been successfully applied to create MIPs for the selective recognition of L-tyrosine itself or structurally similar molecules. researchgate.netnih.govdntb.gov.ua For example, MIPs have been prepared using L-tyrosine as the template and methacrylic acid as the functional monomer, with ethylene (B1197577) glycol dimethacrylate as the crosslinker. researchgate.netnih.gov These polymers have demonstrated a high capacity for selective L-tyrosine adsorption and have been synthesized using methods like electron beam irradiation, which avoids the need for chemical initiators. nih.gov
The performance of these MIPs is notable for their selectivity. In one study, L-tyrosine imprinted polymers showed high selectivity against structural analogs like L-tryptophan and L-phenylalanine, with selectivity coefficients of 3.9 and 3.5, respectively. nih.gov The physical properties of these materials, such as surface area and porosity, can be controlled by the synthesis conditions, such as the choice of solvent. researchgate.net MIPs prepared in modified dimethyl sulfoxide (B87167) (DMSO) were found to be mesoporous with high surface areas, a desirable trait for efficient binding. researchgate.net
Table 2: Performance of L-Tyrosine Molecularly Imprinted Polymers
| Functional Monomer | Template | Crosslinker | Key Findings | Reference |
|---|---|---|---|---|
| Methacrylic Acid | L-Tyrosine | Ethylene Glycol Dimethacrylate | Imprinting factor of 5.1; High selectivity against L-tryptophan and L-phenylalanine. | nih.gov |
| Various | L-Tyrosine | Ethylene Glycol Dimethacrylate | High load capacity (up to 253 mg L-Tyr/g); Mesoporous structure in DMSO. | researchgate.net |
| 2-Acrylamido-2-methylpropanesulfonic acid | L-Tyrosine | Styrene | High adsorption capacity (0.276 mmol/g). | mdpi.com |
Future Research Directions and Emerging Paradigms for L Tyrosine, N 2 Methyl 1 Oxo 2 Propenyl
Integration with Artificial Intelligence and Machine Learning for Predictive Material Design
The traditional trial-and-error approach to developing new polymeric materials is often time-consuming and resource-intensive. researchgate.net The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, enabling the rapid prediction of material properties and the acceleration of the design process. researchgate.netmit.edu For materials derived from L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-, ML algorithms can analyze vast datasets to uncover complex structure-property relationships that are not intuitively obvious. researchgate.netmdpi.com
Machine learning models can be trained on data from existing polymers to predict the characteristics of new materials based on monomers like L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-. rsc.org By inputting molecular descriptors of the monomer, these models can forecast the physical, chemical, and biological properties of the resulting polymer, such as its mechanical strength, degradation rate, and biocompatibility. nih.gov This predictive capability allows researchers to computationally screen numerous potential polymer formulations before committing to laboratory synthesis. researchgate.net
The table below summarizes various ML techniques and their potential applications in the design of polymers based on L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-.
| Machine Learning Model | Application in Polymer Design | Predicted Properties |
| Gradient Boosting (e.g., XGBoost, LightGBM) | Optimizing polymer formulations and processing parameters. mdpi.com | Mechanical properties (tensile strength, elasticity), thermal conductivity. mdpi.com |
| Recurrent Neural Networks (RNNs) / Transformers | Understanding sequence-property relationships in copolymers; generative design of novel polymer structures. researchgate.net | Polymer architecture, folding, molecular properties. researchgate.net |
| Bayesian Optimization | Efficiently exploring the design space to find optimal material compositions with a limited number of experiments. rsc.org | Gene delivery efficiency, performance of functional polymers. rsc.org |
| Autoencoders | Learning efficient feature representations from high-dimensional data for data compression and structural analysis. jchemlett.com | Representation of polymer structure and conformation. jchemlett.com |
Exploration of Novel Biocatalytic Pathways for Synthesis and Derivatization of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-
Conventional chemical synthesis methods for producing derivatives of L-tyrosine often require harsh reaction conditions and may produce racemic mixtures, necessitating complex purification steps. sci-hub.segoogle.com Biocatalysis, using enzymes or whole-cell systems, presents a greener and more specific alternative for the synthesis and further modification of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-. nih.govresearchgate.net
Enzymatic synthesis offers high selectivity, operating under mild, aqueous conditions, which aligns with the principles of sustainable chemistry. researchgate.net The synthesis of N-acyl amino acids, a class to which the target compound belongs, can be achieved using enzymes like N-acyl amino acid synthases (NAS). researchgate.net Research into discovering and engineering novel enzymes with tailored substrate specificity could lead to highly efficient, one-pot syntheses of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-. For example, directed evolution techniques have been used to create engineered tyrosine phenol-lyase (TPL) enzymes that show enhanced stability and activity for synthesizing L-tyrosine derivatives. google.com
Furthermore, biocatalysis can be used for the derivatization of the L-tyrosine moiety within the polymer structure after polymerization. The reactive groups on the L-tyrosine molecule—the phenolic hydroxyl group, α-amino group, and α-carboxyl group—are targets for enzymatic modification to introduce new functionalities. sci-hub.senih.gov
The table below details potential biocatalytic reactions for the synthesis and derivatization of L-tyrosine-based compounds.
| Enzyme Class | Catalytic Reaction | Potential Application for L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- |
| N-Acyl Amino Acid Synthase (NAS) | Condensation of a fatty acid (or derivative) with the amino group of an amino acid. researchgate.net | Direct, one-step synthesis of the target compound from L-tyrosine and a methacryloyl donor. |
| Tyrosinase | Hydroxylation of the phenolic ring to introduce catechol groups (DOPA). frontiersin.org | Post-polymerization modification to create adhesive or cross-linkable polymers. |
| Tyrosine Ammonia Lyase (TAL) | Elimination of the amino group to form p-coumaric acid. sci-hub.se | Could be explored for creating different aromatic monomers from a tyrosine feedstock. |
| L-Amino Acid Deaminases (L-AADs) | Deamination of the α-amino group. sci-hub.se | Modification of the monomer or polymer backbone to alter chemical properties. |
Sustainable Manufacturing and Circular Economy Principles for L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- Based Materials
The development of materials from L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- aligns well with the push towards sustainable manufacturing and a circular economy. ellenmacarthurfoundation.org L-tyrosine is a naturally occurring amino acid that can be sourced from the hydrolysis of proteins from various bio-based feedstocks, including industrial co-products. bcf-lifesciences.com For instance, companies are already extracting L-tyrosine from keratin (B1170402) in poultry feathers, turning a waste stream into a valuable raw material. bcf-lifesciences.com
A circular economy model for these materials involves three core principles: eliminating waste, circulating products and materials, and regenerating nature. ellenmacarthurfoundation.org Materials synthesized from L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- can be designed for biodegradability, breaking down into non-toxic, naturally occurring molecules. acs.org
An advanced concept is the "Nature-Inspired Circular-Economy Recycling" (NaCRe) for proteins and amino acid-based materials. researchgate.net This approach involves the complete depolymerization of used protein-based materials back to their constituent amino acids. researchgate.netnih.gov These recovered amino acids can then be used as a feedstock to synthesize entirely new, high-value polymers, moving beyond the traditional recycling paradigm where a material is recycled back into itself. researchgate.netnih.gov This creates a closed-loop system where the building blocks of life are continuously repurposed.
The table below outlines how circular economy principles can be applied to materials derived from L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-.
| Circular Economy Principle | Application to L-Tyrosine Based Materials | Research Focus |
| Eliminate Waste and Pollution | Utilize biocatalytic synthesis routes under mild, aqueous conditions to reduce hazardous waste. researchgate.net | Developing highly efficient enzymatic processes; using renewable solvents. |
| Circulate Products and Materials | Design polymers for controlled degradation and subsequent chemical or enzymatic depolymerization back to L-tyrosine and other monomers. researchgate.netnih.gov | Creating reversible polymer linkages; optimizing depolymerization catalysts. |
| Regenerate Nature | Source L-tyrosine from agricultural or industrial waste streams. bcf-lifesciences.commdpi.com Design biodegradable polymers that return nutrients to the soil upon decomposition. acs.org | Improving extraction efficiency from waste keratin; studying the biodegradation pathways and soil impact. |
Advanced Characterization Techniques for In-Operando Analysis of L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)- Materials
To fully understand and optimize the performance of materials derived from L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-, it is crucial to characterize their behavior under real-world operating conditions. In-operando analysis allows researchers to observe dynamic changes in a material's structure and properties as they happen, providing insights that are unattainable through static, pre- and post-mortem measurements. numberanalytics.com
For example, when a polymer based on this compound is used in a biomedical implant, in-operando techniques could monitor the material's degradation process, the release of therapeutic agents, or its interaction with living cells in real-time. numberanalytics.com This is vital for understanding degradation mechanisms and ensuring the material performs as intended throughout its functional lifetime. numberanalytics.com
A range of advanced microscopy and spectroscopy techniques can be adapted for in-operando studies. These methods provide high-resolution spatial and chemical information, enabling a detailed analysis of the dynamic processes at the material's surface and within its bulk structure. nih.gov
The table below lists advanced characterization techniques and their potential for in-operando analysis of materials based on L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-.
| Characterization Technique | Type of Information Provided | Potential In-Operando Application |
| Atomic Force Microscopy (AFM) | High-resolution surface topography, nanomechanical properties (stiffness, adhesion). nih.gov | Observing real-time changes in surface morphology during biodegradation or cell attachment. |
| Confocal Microscopy | 3D imaging of fluorescently labeled structures. nih.gov | Tracking the diffusion of a fluorescently tagged drug out of the polymer matrix in a simulated physiological environment. |
| Fourier-Transform Infrared (FTIR) Spectroscopy (Attenuated Total Reflection - ATR mode) | Chemical bond information, functional group analysis. nih.govresearchgate.net | Monitoring the chemical changes (e.g., ester bond hydrolysis) during the degradation of the polymer in real-time. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states at the surface. nih.gov | Analyzing changes in surface chemistry as the material interacts with a biological medium. |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (glass transition, melting point). researchgate.net | Studying how the absorption of water or other molecules under operational conditions affects the polymer's thermal properties. |
Q & A
Basic: What are the optimal synthetic routes for N-acylated L-tyrosine derivatives such as L-Tyrosine, N-(2-methyl-1-oxo-2-propenyl)-, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Synthesis typically involves coupling the acyl group (e.g., 2-methyl-1-oxo-2-propenyl) to the amino group of L-tyrosine using activating agents like N-hydroxysuccinimide (NHS) and carbodiimides (e.g., DCC) in aprotic solvents such as chloroform. For analogous compounds like N-p-cyclohexylpropionyl-L-tyrosine, L-tyrosine methyl ester was reacted with pre-activated N-hydroxysuccinimide esters under nitrogen, followed by hydrolysis and purification via pH adjustment (to 2.0) and solvent extraction . Key optimizations include:
- Reaction time/temperature: Maintain 22±1°C to minimize side reactions.
- Stoichiometry: Use a 1.2:1 molar ratio of acylating agent to tyrosine derivative.
- Purification: Sequential washes (water, sodium bicarbonate, brine) and crystallization from ethanol/ethyl acetate.
Advanced: How can researchers resolve discrepancies in NMR data when characterizing N-acylated tyrosine derivatives, particularly when dealing with overlapping signals or impurities?
Methodological Answer:
Discrepancies arise from overlapping aromatic signals or incomplete purification. Strategies include:
- Synthetic standards: Prepare authentic standards (e.g., 4-O-dimethylallyl tyrosine) and compare ¹H/¹³C NMR spectra to isolate site-specific shifts .
- 2D NMR techniques: Use COSY, HSQC, or NOESY to resolve ambiguous assignments.
- Deuteration and temperature variation: Acquire spectra in DMSO-d₆ or CDCl₃ at elevated temperatures (40°C) to enhance signal separation.
- HRMS validation: Confirm molecular weight and fragmentation patterns to rule out impurities .
Basic: What analytical techniques are essential for confirming the structural integrity of N-(2-methyl-1-oxo-2-propenyl)-L-tyrosine, and how should they be prioritized?
Methodological Answer:
A tiered approach ensures accuracy:
HRMS: First-line confirmation of molecular formula (e.g., C₁₄H₁₅NO₅ for the target compound).
¹H/¹³C NMR: Assign acyl group position (e.g., 2-methyl-1-oxo-2-propenyl at N-terminal) and aromatic proton environments.
IR spectroscopy: Identify carbonyl stretches (~1700 cm⁻¹ for α,β-unsaturated ketones).
X-ray crystallography (if applicable): Resolve absolute configuration for chiral centers .
Advanced: In studying the structure-activity relationships (SAR) of N-acylated tyrosine derivatives, how can researchers systematically vary substituents to elucidate their impact on biological activity?
Methodological Answer:
SAR studies require controlled structural modifications:
- Acyl group diversity: Compare linear (e.g., propionyl) vs. branched (e.g., 2-methylpropenyl) groups to assess steric effects.
- Electron modulation: Introduce electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to the acyl moiety.
- Biological testing: Use assays under standardized conditions (pH 7.5, 22°C) to evaluate activity. For example, synaptic inhibition assays in Ca²⁺-free buffers revealed ion-specific mechanisms for N-p-cyclohexylpropionyl-L-tyrosine .
Basic: What experimental controls are critical when assessing the biological activity of N-acylated tyrosine derivatives in vitro?
Methodological Answer:
Essential controls include:
- Vehicle controls: Account for solvent effects (e.g., DMSO ≤0.1%).
- Positive controls: Use known inhibitors (e.g., strychnine for glycine receptor studies).
- Negative controls: Test unmodified L-tyrosine to isolate acyl group contributions.
- Environmental controls: Maintain temperature (22±1°C) and ion concentrations (e.g., 2 mM Mg²⁺) to ensure reproducibility .
Advanced: How can researchers employ enzymatic or chemoenzymatic strategies to synthesize and modify N-(2-methyl-1-oxo-2-propenyl)-L-tyrosine, leveraging advances in biocatalysis?
Methodological Answer:
- Enzymatic prenylation: Fungal dimethylallyltransferases (DMATS) regioselectively modify tyrosine derivatives. Heterologous expression in E. coli or S. cerevisiae enables scalable production .
- Engineered acyltransferases: Screen mutant libraries for activity toward non-natural acyl groups like 2-methylpropenyl.
- Optimization: Adjust pH (6.5–7.5), cofactor (Mg²⁺), and substrate feeding rates to enhance yield. HRMS and NMR monitor reaction progress .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
